L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is a peptide compound composed of six amino acids: isoleucine, lysine, threonine, serine, proline, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the free amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like serine and threonine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine group modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can break disulfide bonds, resulting in free thiol groups.
Scientific Research Applications
L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- L-Lysinamide, N-(3-methyl-1-oxobutyl)-L-α-aspartyl-L-threonyl-L-histidyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-isoleucyl-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-L-lysyl-L-phenylalanyl-L-α-glutamyl-L-prolyl-L-arginyl-L-seryl-L-lysylglycyl-L-cysteinyl-, cyclic (6→16)-disulfide .
Uniqueness
L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its binding properties and biological activity. This peptide’s structure allows for diverse functional modifications, making it a versatile tool in research and industrial applications.
Properties
CAS No. |
915149-20-1 |
---|---|
Molecular Formula |
C30H56N8O9 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H56N8O9/c1-4-17(2)23(33)27(43)34-19(10-5-7-13-31)25(41)37-24(18(3)40)28(44)36-21(16-39)29(45)38-15-9-12-22(38)26(42)35-20(30(46)47)11-6-8-14-32/h17-24,39-40H,4-16,31-33H2,1-3H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,46,47)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
RIOZSTAAIWYWPV-XBUBOJNLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.